molecular formula C12H11NO3 B2650141 Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate CAS No. 156496-39-8

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate

Cat. No. B2650141
CAS RN: 156496-39-8
M. Wt: 217.224
InChI Key: DKAAVPVRUXLVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a chemical compound with the CAS Number: 156496-39-8 . Its IUPAC name is methyl (2-hydroxy-3-quinolinyl)acetate . The compound has a molecular weight of 217.22 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is 1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a beige to pale-yellow solid . The compound should be stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

These compounds are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities, making them valuable in drug research and development .

Drug Research and Development

The pharmaceutical and biological activities of these compounds make them valuable in drug research and development . They are used in the synthesis of various drugs due to their broad spectrum of bio-responses .

Anticancer Agents

Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature .

Antioxidant Activity

These compounds are also known for their antioxidant activity . They can neutralize potentially harmful free radicals in the body, which may help prevent various diseases and promote overall health .

Anti-Inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions, providing relief from symptoms and promoting healing .

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . They have shown effectiveness against the malaria parasite, making them a valuable tool in the fight against this disease .

Anti-SARS-CoV-2 Activity

In the context of the COVID-19 pandemic, these compounds have shown potential anti-SARS-CoV-2 activity . They could be used in the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline derivatives have also shown antituberculosis activity . They could be used in the development of new treatments for tuberculosis, a major global health problem .

Mechanism of Action

The mechanism of action of “Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is not explicitly mentioned in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers and technical documents related to this compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 2-(2-oxo-1H-quinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAVPVRUXLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.